molecular formula C6H10FNO2 B1490939 2-(3-(Fluoromethyl)azetidin-1-yl)acetic acid CAS No. 2091621-18-8

2-(3-(Fluoromethyl)azetidin-1-yl)acetic acid

Cat. No. B1490939
CAS RN: 2091621-18-8
M. Wt: 147.15 g/mol
InChI Key: HXBCMEUKGCABAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-(3-(Fluoromethyl)azetidin-1-yl)acetic acid involves several steps. One of the methods includes the reaction of 3-(fluormethyl) azetidine with glyoxalate . Another method involves the use of aza-Michael addition of NH-heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates .


Molecular Structure Analysis

The molecular structure of 2-(3-(Fluoromethyl)azetidin-1-yl)acetic acid can be analyzed using various spectroscopic techniques. The structures of similar compounds have been confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .


Chemical Reactions Analysis

The chemical reactions involving 2-(3-(Fluoromethyl)azetidin-1-yl)acetic acid are complex and can lead to a variety of products. For instance, it can be used in the synthesis of estrogen receptor modulating compounds .

Scientific Research Applications

Estrogen Receptor Modulation

This compound serves as an intermediate in creating molecules that can modulate estrogen receptors. Estrogen receptors are proteins found inside and on cells, and they are activated by the hormone estrogen (estradiol). In breast cancer, certain types of cancer cells have receptors that bind to estrogen and rely on it to grow. Compounds that can modulate these receptors can either mimic or block the action of estrogen, which can inhibit the growth of such cancer cells.

The detailed process and significance of this application are described in a patent filed by F. Hoffmann-La Roche Ag and Genentech, Inc., which outlines methods for making an intermediate useful for this purpose .

properties

IUPAC Name

2-[3-(fluoromethyl)azetidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO2/c7-1-5-2-8(3-5)4-6(9)10/h5H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBCMEUKGCABAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Fluoromethyl)azetidin-1-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(Fluoromethyl)azetidin-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(3-(Fluoromethyl)azetidin-1-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(3-(Fluoromethyl)azetidin-1-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(3-(Fluoromethyl)azetidin-1-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(3-(Fluoromethyl)azetidin-1-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(3-(Fluoromethyl)azetidin-1-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.